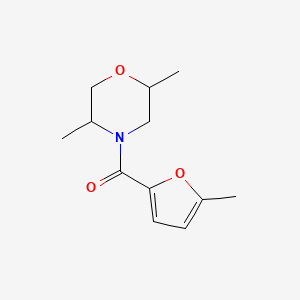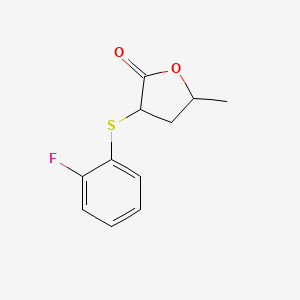![molecular formula C17H24N4O B7571465 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine, also known as MPP, is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory cytokines. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the body, which can help reduce inflammation. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been extensively researched and its mechanism of action is well understood. However, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine also has some limitations. It is toxic at high concentrations, which can limit its use in certain experiments. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has not been extensively tested in vivo, which can limit its potential use in the clinic.
Zukünftige Richtungen
There are several future directions for research on 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine. One area of research is the development of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine derivatives with improved potency and selectivity. Another area of research is the testing of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine in animal models to determine its efficacy and safety in vivo. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine can be used in combination with other drugs to enhance their therapeutic effects. Finally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine can be used as a tool to study the role of various enzymes and pathways in the body.
Synthesemethoden
The synthesis of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine involves the reaction of 1-methyl-4-(p-toluenesulfonyl)pyrazole with 2-phenoxyethylamine in the presence of a base. The resulting product is then treated with formaldehyde and hydrogen gas to obtain 1-[(1-methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine. This synthesis method has been optimized to yield high purity and high yield of 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been extensively researched for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, antitumor, and antifungal properties. 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine has been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-19-14-16(13-18-19)15-21-9-7-20(8-10-21)11-12-22-17-5-3-2-4-6-17/h2-6,13-14H,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWMVGMECCSSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCN(CC2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)
![1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7571427.png)

![3-Methyl-5-[1-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7571437.png)
![N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7571455.png)

![(4-Methyl-2-propyl-1,3-thiazol-5-yl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7571466.png)